molecular formula C20H16FN3O2 B15246021 5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid

5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid

Cat. No.: B15246021
M. Wt: 349.4 g/mol
InChI Key: HPJXEBARLZDXCG-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid is a heterocyclic organic compound featuring a benzoic acid core substituted with a cyclopropyl group at the 5-position and a 3'-fluoro-[2,4'-bipyridin]-5-ylamino moiety at the 2-position. Its sodium salt form (evidenced in multiple sources) has been developed to enhance water solubility, a critical factor for pharmaceutical applications . The compound acts as a dihydroorotate dehydrogenase (DHODH) inhibitor, targeting mitochondrial enzymes involved in pyrimidine biosynthesis. DHODH inhibitors are clinically significant for treating autoimmune and inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .

The sodium salt of this compound exhibits superior solubility (1.87 mg/mL at 25°C) compared to its free acid counterpart (0.03 mg/mL), as demonstrated in solubility studies . This property facilitates its formulation into stable, bioavailable drug products.

Properties

Molecular Formula

C20H16FN3O2

Molecular Weight

349.4 g/mol

IUPAC Name

5-cyclopropyl-2-[[6-(3-fluoropyridin-4-yl)pyridin-3-yl]amino]benzoic acid

InChI

InChI=1S/C20H16FN3O2/c21-17-11-22-8-7-15(17)18-6-4-14(10-23-18)24-19-5-3-13(12-1-2-12)9-16(19)20(25)26/h3-12,24H,1-2H2,(H,25,26)

InChI Key

HPJXEBARLZDXCG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)NC3=CN=C(C=C3)C4=C(C=NC=C4)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid typically involves multiple steps, including the formation of the bipyridine core, introduction of the fluorine atom, and coupling with the benzoic acid derivative. Common synthetic routes may involve:

    Formation of Bipyridine Core: This step often involves the coupling of pyridine derivatives under conditions such as palladium-catalyzed cross-coupling reactions.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Coupling with Benzoic Acid: The final step involves coupling the fluorinated bipyridine with a benzoic acid derivative using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated bipyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted bipyridine derivatives.

Scientific Research Applications

5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid involves its interaction with specific molecular targets. The fluorinated bipyridine moiety allows for strong binding to metal ions, making it a potential ligand for metal-catalyzed reactions. Additionally, the compound may interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Compound 5 and Compound 26 (Mpro Inhibitors)

Two structurally related compounds, 2-(3-(3-Chloro-5-propoxyphenyl)-2-oxo-2H-[1,30-bipyridin]-5-yl)benzonitrile (Compound 5) and 2-(3-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-2-oxo-2H-[1,30-bipyridin]-5-yl)benzonitrile (Compound 26) , were identified as inhibitors of the SARS-CoV-2 main protease (Mpro) .

Feature Compound 5 Compound 26 5-Cyclopropyl-2-...Benzoic Acid
Core Structure Benzonitrile-bipyridine Benzonitrile-bipyridine Benzoic acid-bipyridine
Key Substituent Propyl group Cyclopropylmethoxy group Cyclopropyl group
Biological Target SARS-CoV-2 Mpro SARS-CoV-2 Mpro DHODH
Solubility Not reported Not reported 1.87 mg/mL (sodium salt)

Key Insights :

  • The cyclopropylmethoxy group in Compound 26 replaces the propyl group in Compound 5, likely improving metabolic stability due to the rigid cyclopropane ring, a common bioisostere for alkyl chains .
  • Unlike these Mpro inhibitors, 5-cyclopropyl-2-...benzoic acid features a benzoic acid moiety, enabling salt formation for enhanced solubility and DHODH-targeted activity .

5-Cyclopropyl-2-{[2-(2,6-Difluorophenyl)Pyrimidin-5-yl]Amino}Benzoic Acid

This analogue substitutes the bipyridine moiety with a pyrimidine ring and difluorophenyl group. Its sodium salt is also a DHODH inhibitor but exhibits distinct solubility and crystallinity properties .

Property Pyrimidine Analogue 5-Cyclopropyl-2-...Bipyridine
Aromatic System Pyrimidine + difluorophenyl Bipyridine + fluorine
Solubility (mg/mL) Not explicitly reported 1.87 (sodium salt)
Therapeutic Target DHODH DHODH

Key Insights :

  • Structural variations in the aromatic system influence binding affinity and pharmacokinetics. The bipyridine-fluorine combination may enhance target specificity compared to pyrimidine-based analogues.

Physicochemical and Pharmacokinetic Comparisons

Solubility and Salt Formation

The sodium salt of 5-cyclopropyl-2-...benzoic acid demonstrates a 60-fold increase in water solubility compared to its free acid form, critical for oral bioavailability .

Form Solubility (mg/mL @ 25°C)
Free Acid 0.03
Sodium Salt 1.87

Implications :

  • Salt formation is a strategic modification to overcome poor solubility, a common limitation of carboxylic acid-containing drugs.

Biological Activity

5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid is a compound that combines a cyclopropyl group with a benzoic acid backbone and a bipyridine moiety. This unique structure suggests potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways. Below is an overview of its biological activity, including relevant data tables and findings from existing research.

Structural Characteristics

The compound features:

  • Cyclopropyl Group : Known for enhancing lipophilicity and possibly influencing biological activity.
  • Benzoic Acid Backbone : Commonly associated with anti-inflammatory and antimicrobial properties.
  • Bipyridine Moiety : Often acts as a ligand in coordination chemistry, potentially interacting with various biological targets.

Anticancer Potential

Research indicates that compounds with similar structural features to 5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid may exhibit significant anticancer properties. For example, studies on benzamide derivatives have shown promising IC50 values against various cancer cell lines:

Compound NameIC50 (µM)Target Cell Lines
Benzamide Derivative A5.85MCF-7
Benzamide Derivative B4.53A549
5-Fluorouracil (Standard)10.0Various

These compounds demonstrated higher anticancer activity compared to standard drugs like 5-Fluorouracil, highlighting the potential of similar structures in therapeutic applications .

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented. For instance, derivatives of bipyridine often show antibacterial and antifungal activities due to their ability to disrupt microbial cell functions. The following table summarizes the minimum inhibitory concentrations (MICs) of some related compounds:

Compound NameMIC (µg/mL)Target Microorganisms
Compound X0.008Staphylococcus aureus
Compound Y0.03Escherichia coli
Compound Z0.06Streptococcus pneumoniae

These values indicate strong antibacterial effects, suggesting that 5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid could possess similar properties .

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial replication.
  • Interaction with DNA Topoisomerases : Some derivatives have demonstrated the ability to inhibit topoisomerases, which are crucial for DNA replication and transcription in both cancer cells and bacteria .

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A recent study evaluated the antiproliferative effects of various benzoic acid derivatives on human cancer cell lines. The most active compound exhibited an IC50 value significantly lower than that of doxorubicin, indicating superior potency .
  • Antimicrobial Evaluation : Another research project focused on the antimicrobial efficacy of bipyridine derivatives against a range of pathogens. The results indicated that these compounds could effectively inhibit growth at low concentrations, suggesting their potential as therapeutic agents .

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